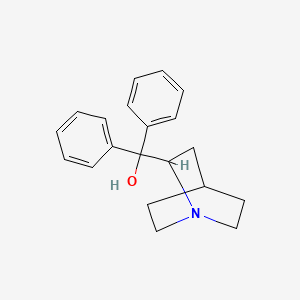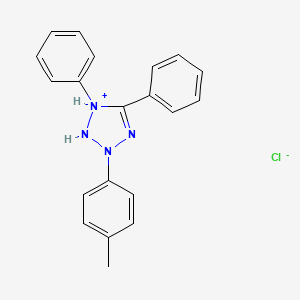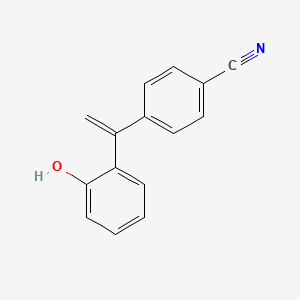
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate is a chemical compound with a complex structure that includes an amino group, a bromo group, and a difluoroacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate typically involves multiple steps. One common route starts with the preparation of 2-amino-3-bromo-5-methylbenzoic acid . This intermediate can then be reacted with ethyl difluoroacetate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the bromo group would yield the corresponding hydrogenated compound .
Scientific Research Applications
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromo and difluoroacetate groups can participate in various types of chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-5-methylbenzoic acid: Shares the amino and bromo groups but lacks the difluoroacetate ester.
2-Amino-3-bromo-5-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a methyl group.
2-Amino-3-bromo-5-chlorobenzoic acid: Contains a chlorine atom instead of a methyl group
Uniqueness
Ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate is unique due to the presence of the difluoroacetate ester, which can impart different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12BrF2NO2 |
|---|---|
Molecular Weight |
308.12 g/mol |
IUPAC Name |
ethyl 2-(2-amino-3-bromo-5-methylphenyl)-2,2-difluoroacetate |
InChI |
InChI=1S/C11H12BrF2NO2/c1-3-17-10(16)11(13,14)7-4-6(2)5-8(12)9(7)15/h4-5H,3,15H2,1-2H3 |
InChI Key |
YMNAGAXQMMRBJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=CC(=C1)C)Br)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)


![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)








